1-[bis(2-hydroxyethyl)amino]-3-(9H-carbazol-9-yl)propan-2-ol
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Overview
Description
1-[Bis-(2-hydroxy-ethyl)-amino]-3-carbazol-9-yl-propan-2-ol is a complex organic compound with the molecular formula C19H25ClN2O3. This compound is known for its unique structure, which includes both carbazole and amino alcohol functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[Bis-(2-hydroxy-ethyl)-amino]-3-carbazol-9-yl-propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[Bis-(2-hydroxy-ethyl)-amino]-3-carbazol-9-yl-propan-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[Bis-(2-hydroxy-ethyl)-amino]-3-carbazol-9-yl-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-[Bis-(2-hydroxyethyl)amino]-2-propanol: Similar in structure but lacks the carbazole moiety.
Bis(2-hydroxyethyl)amine: Contains the bis-(2-hydroxyethyl)-amino group but lacks the propanol and carbazole components.
Uniqueness
1-[Bis-(2-hydroxy-ethyl)-amino]-3-carbazol-9-yl-propan-2-ol is unique due to its combination of carbazole and amino alcohol functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H24N2O3 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]-3-carbazol-9-ylpropan-2-ol |
InChI |
InChI=1S/C19H24N2O3/c22-11-9-20(10-12-23)13-15(24)14-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-8,15,22-24H,9-14H2 |
InChI Key |
DKWIBALOEWHKTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CN(CCO)CCO)O |
Origin of Product |
United States |
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